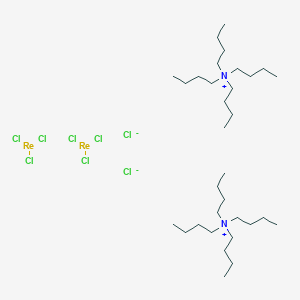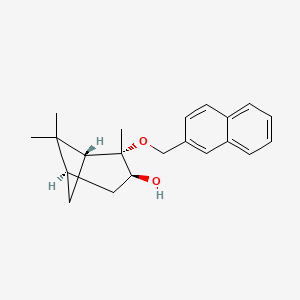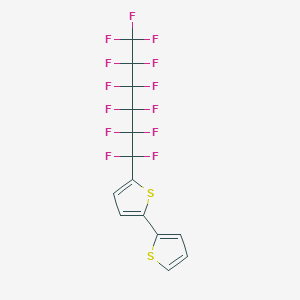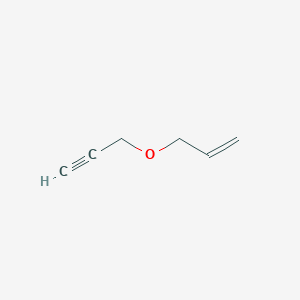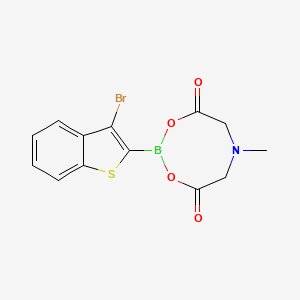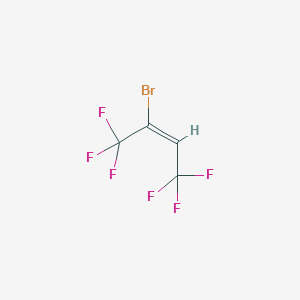
(E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene typically involves the halogenation of hexafluorobutene. One common method is the addition of bromine to hexafluorobutene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) are used. These reactions are often performed at room temperature or slightly elevated temperatures.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted hexafluorobutenes depending on the nucleophile used.
Addition Reactions: Products include dihalogenated or hydrohalogenated compounds.
Elimination Reactions: Products include different alkenes or alkynes with varying degrees of fluorination.
Aplicaciones Científicas De Investigación
(E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings due to its high chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1,1,1,2,2,2-hexafluoroethane: Similar in having both bromine and fluorine atoms but differs in the carbon backbone structure.
2-Bromo-1,1,1-trifluoro-2-butene: Similar in structure but with fewer fluorine atoms.
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring high chemical resistance and specific reactivity patterns.
Propiedades
IUPAC Name |
(E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWYRKGFPCBMHX-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Br)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20591-32-6 |
Source


|
| Record name | (E)-2-BROMO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV4E8F5NUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
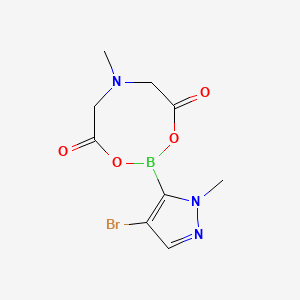

![2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8204525.png)
![[alpha-(4-Chlorophenylsulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B8204526.png)
![1-(5-Bromo-2-pyridyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204528.png)
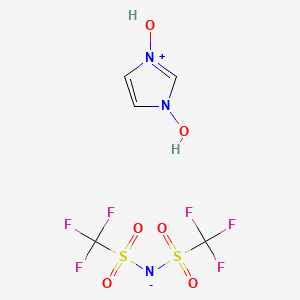
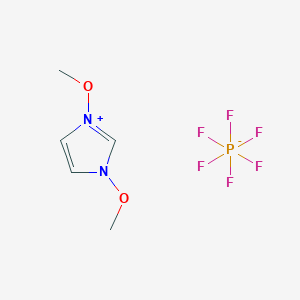
![1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8204550.png)
